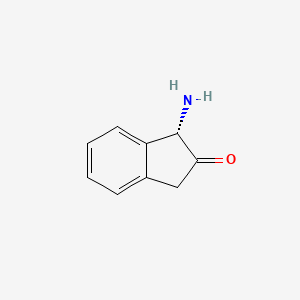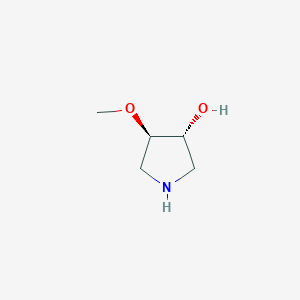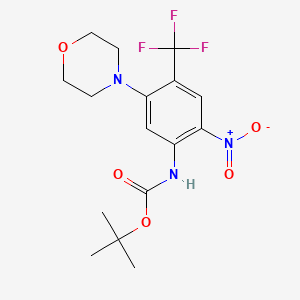
3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline
Übersicht
Beschreibung
3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline, also known as BR-DIP, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. BR-DIP is a member of the phenanthroline family, which is known for its diverse range of applications in various fields, including biochemistry, materials science, and medicinal chemistry.
Wirkmechanismus
3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline is known to bind to DNA through intercalation, a process in which the compound inserts itself between the base pairs of the DNA helix. This binding can cause changes in the structure and function of DNA, which can lead to various biological effects. 3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline has also been shown to bind to metal ions, which can affect the redox properties of the compound.
Biochemical and Physiological Effects:
3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline can inhibit the growth of cancer cells by inducing apoptosis, a process in which cells undergo programmed cell death. 3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline is its versatility. It can be used as a probe for DNA binding, a fluorescence sensor for metal ions, and a self-assembled monolayer on gold surfaces. However, the complex synthesis process and the high cost of the compound can be a limitation for some researchers.
Zukünftige Richtungen
There are several future directions for the research on 3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline. One potential application is in the development of new antibiotics, as 3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline has been shown to have antimicrobial properties. Additionally, the use of 3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline as a probe for DNA binding and intercalation can be further explored to understand its mechanism of action and potential applications in drug discovery. Finally, the development of new synthetic methods for 3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline can make the compound more accessible to researchers, potentially leading to new discoveries and applications.
Wissenschaftliche Forschungsanwendungen
3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline has been extensively studied for its potential applications in various scientific fields. In biochemistry, 3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline has been used as a probe to study DNA binding and intercalation. It has also been used as a fluorescence sensor to detect metal ions in aqueous solutions. In materials science, 3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline has been used to create self-assembled monolayers on gold surfaces, which have potential applications in nanotechnology.
Eigenschaften
IUPAC Name |
3,8-dibromo-5,6-dihexadecoxy-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70Br2N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-49-43-39-33-37(45)35-47-41(39)42-40(34-38(46)36-48-42)44(43)50-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-36H,3-32H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVQCMPTCHWYKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=C(C2=C(C3=C1C=C(C=N3)Br)N=CC(=C2)Br)OCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
818.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



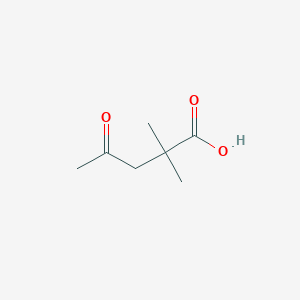
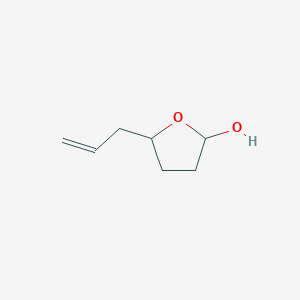
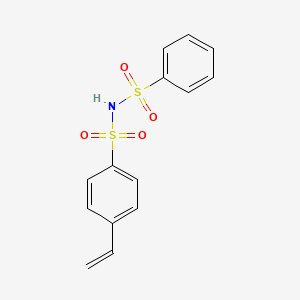
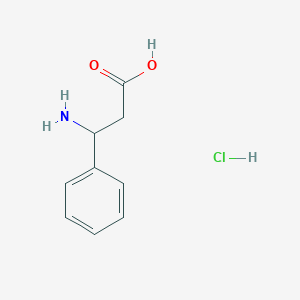
![1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium](/img/structure/B3267893.png)



